![molecular formula C15H21N5O4S B2719851 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034203-90-0](/img/structure/B2719851.png)
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Pulmonary Hypertension
Pulmonary Arterial Hypertension (PAH) Treatment : A study discussed the application of a structurally related prostacyclin receptor agonist prodrug in ameliorating pulmonary hypertension. This research highlighted the compound's ability to improve vascular endothelial dysfunction, reduce pulmonary arterial wall hypertrophy, and enhance survival in a rat model of PAH. The selectivity of its active form for the prostacyclin receptor over other related receptors was noted as a significant advantage, indicating a promising avenue for medication development in treating PAH with potentially good patient compliance (Kuwano et al., 2008).
Antimicrobial and Antiviral Activities
Antimalarial and COVID-19 Drug Potential : Another study investigated the antimalarial sulfonamides' potential utility against COVID-19, showcasing the reactivity of certain sulfonamide derivatives to produce compounds with significant in vitro antimalarial activity. The study also characterized these compounds' ADMET properties, demonstrating their potential as dual-function agents for treating malaria and possibly COVID-19, highlighting the versatility of sulfonamide derivatives in drug development (Fahim & Ismael, 2021).
Antimicrobial Agents
Development of Antimicrobial Agents : Research focused on synthesizing novel heterocyclic compounds incorporating a sulfamoyl moiety to create effective antimicrobial agents. This study underscored the compound's potential in generating derivatives with promising antibacterial and antifungal activities, illustrating its importance in developing new treatments for microbial infections (Darwish et al., 2014).
Molecular Structure and Binding Studies
Molecular Structure Analysis : A publication on the crystal structure of a related sulfonamide derivative provides insights into the molecular basis of its activity. Understanding the crystal structure aids in the design of new compounds with enhanced biological activities by revealing the interactions at the atomic level that contribute to its efficacy as an antibacterial agent (Cai et al., 2009).
Propiedades
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-20(25(2,22)23)10-14(21)19-11-3-5-12(6-4-11)24-15-13(9-16)17-7-8-18-15/h7-8,11-12H,3-6,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJKYKPYUKFJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.